Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group and a chloro substituent on the pyrazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of ethyl acetoacetate with 5-chloro-1H-pyrazole-1-carboxylic acid hydrazide in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole N-oxides or reduced to form hydrazine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of hydrazine derivatives.
Hydrolysis: Formation of 5-chloro-1H-pyrazole-1-carboxylic acid.
Scientific Research Applications
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The chloro substituent and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
Ethyl 2-(1H-pyrazol-1-yl)acetate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate: Contains a methyl group instead of a chloro group, affecting its chemical properties and applications.
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: Contains two methyl groups, leading to increased steric hindrance and altered reactivity.
The presence of the chloro substituent in this compound makes it unique, as it can participate in specific interactions and reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C7H9ClN2O2 |
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Molecular Weight |
188.61 g/mol |
IUPAC Name |
ethyl 2-(5-chloropyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-12-7(11)5-10-6(8)3-4-9-10/h3-4H,2,5H2,1H3 |
InChI Key |
DUHOLDGSIZDMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)Cl |
Origin of Product |
United States |
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